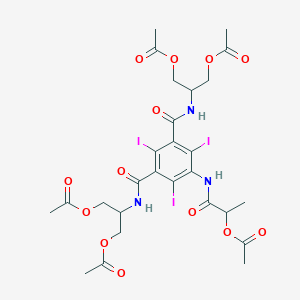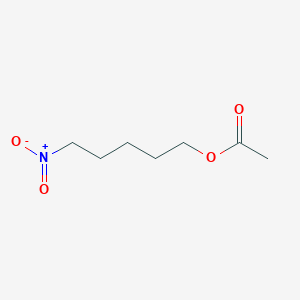
1-Pentanol, 5-nitro-, 1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Acétate de 5-nitropentyle est un composé organique de formule moléculaire C7H13NO4. Il est caractérisé par la présence d’un groupe nitro (-NO2) lié à une chaîne pentyle, qui est ensuite estérifiée avec de l’acide acétique. Ce composé est principalement utilisé dans des environnements de recherche et développement et n’est pas destiné à un usage humain ou vétérinaire .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’Acétate de 5-nitropentyle implique généralement l’estérification du 5-nitropentanol avec de l’acide acétique. La réaction est catalysée par un acide, tel que l’acide sulfurique, et est réalisée sous reflux pour assurer une conversion complète. Le schéma réactionnel général est le suivant :
[ \text{5-Nitropentanol} + \text{Acide acétique} \xrightarrow{\text{H}2\text{SO}_4} \text{Acétate de 5-nitropentyle} + \text{Eau} ]
Méthodes de production industrielles
Dans un environnement industriel, la production de l’Acétate de 5-nitropentyle peut être mise à l’échelle en utilisant des réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des conditions réactionnelles, telles que la température et la pression, conduisant à des rendements plus élevés et à une pureté accrue du produit final {_svg_2}.
Analyse Des Réactions Chimiques
Types de réactions
L’Acétate de 5-nitropentyle subit diverses réactions chimiques, notamment :
Hydrolyse : En présence d’une base, il peut s’hydrolyser pour former du 5-nitropentanol et de l’acide acétique.
Réduction : Le groupe nitro peut être réduit en groupe amine en utilisant des agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur au palladium.
Substitution : Le groupe acétate peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Hydrolyse : Hydroxyde de sodium (NaOH) en solution aqueuse.
Réduction : Hydrogène gazeux (H2) avec du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Divers nucléophiles tels que les amines ou les alcools en présence d’une base.
Principaux produits formés
Hydrolyse : 5-Nitropentanol et acide acétique.
Réduction : Acétate de 5-aminopentyle.
Substitution : Selon le nucléophile, divers acétates de pentyle substitués peuvent être formés.
4. Applications de la recherche scientifique
L’Acétate de 5-nitropentyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon de référence en chimie analytique.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Enquêté pour son utilisation potentielle dans le développement de médicaments, en particulier dans la synthèse de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d’autres composés chimiques.
Applications De Recherche Scientifique
5-Nitropentyl Acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mécanisme D'action
Le mécanisme d’action de l’Acétate de 5-nitropentyle implique son interaction avec diverses cibles moléculaires. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs, qui peuvent interagir avec des composants cellulaires, conduisant à divers effets biologiques. Le groupe acétate peut également être hydrolysé pour libérer de l’acide acétique, qui peut participer aux voies métaboliques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acétate de 4-nitropentyle : Structure similaire mais avec le groupe nitro lié au quatrième carbone de la chaîne pentyle.
Acétate de 5-nitrohexyle : Structure similaire mais avec un carbone supplémentaire dans la chaîne alkyle.
5-Nitropentanol : Le précurseur alcoolique de l’Acétate de 5-nitropentyle.
Unicité
L’Acétate de 5-nitropentyle est unique en raison de ses groupes fonctionnels ester et nitro spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa structure spécifique permet des applications ciblées dans la recherche et le développement, ce qui en fait un composé précieux dans divers domaines scientifiques .
Propriétés
IUPAC Name |
5-nitropentyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(9)12-6-4-2-3-5-8(10)11/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXMBOGFICHROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
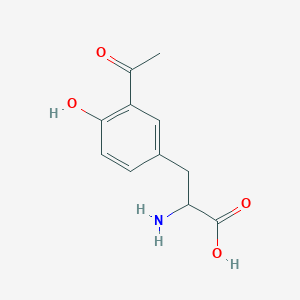
![N-pentylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12286028.png)
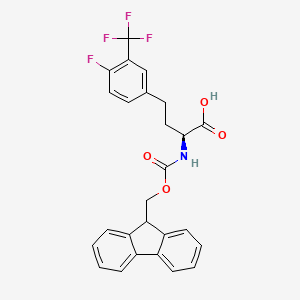
![12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12286043.png)
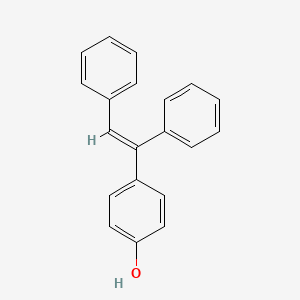
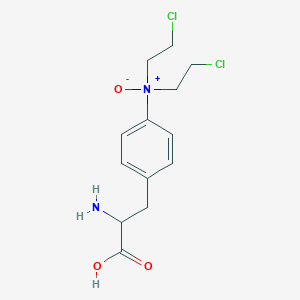

![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)
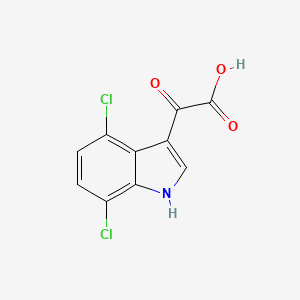
![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
